Bienvenue dans la boutique en ligne BenchChem!

5-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Antiproliferative SAR Non-small cell lung cancer A549 cytotoxicity

CAS 1359483-67-2 is a fully aromatic pyrazolo[1,5-a]pyrazin-4(5H)-one derivative bearing a 4-chlorobenzyl substituent at the N5 position and a 4-methoxyphenyl group at the C2 position of the pyrazole ring, with molecular formula C20H16ClN3O2 and molecular weight 365.82 g/mol. This scaffold is recognized as a privileged heterocyclic core with established antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines, including A549 and H322, as well as emerging applications as kinase inhibitor pharmacophores targeting JAK, RET, BTK, and PI3K pathways.

Molecular Formula C20H16ClN3O2
Molecular Weight 365.82
CAS No. 1359483-67-2
Cat. No. B2485512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS1359483-67-2
Molecular FormulaC20H16ClN3O2
Molecular Weight365.82
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C20H16ClN3O2/c1-26-17-8-4-15(5-9-17)18-12-19-20(25)23(10-11-24(19)22-18)13-14-2-6-16(21)7-3-14/h2-12H,13H2,1H3
InChIKeyGWLJDIVRFIBIGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1359483-67-2): Compound Identity and Procurement-Relevant Classification


CAS 1359483-67-2 is a fully aromatic pyrazolo[1,5-a]pyrazin-4(5H)-one derivative bearing a 4-chlorobenzyl substituent at the N5 position and a 4-methoxyphenyl group at the C2 position of the pyrazole ring, with molecular formula C20H16ClN3O2 and molecular weight 365.82 g/mol . This scaffold is recognized as a privileged heterocyclic core with established antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines, including A549 and H322, as well as emerging applications as kinase inhibitor pharmacophores targeting JAK, RET, BTK, and PI3K pathways [1]. The compound is supplied at ≥95% purity for research use only, making it suitable for structure-activity relationship (SAR) exploration, focused library screening, and medicinal chemistry optimization campaigns .

Why 5-(4-Chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Cannot Be Replaced by a Generic Pyrazolo[1,5-a]pyrazin-4(5H)-one Analog for Focused Biological Screening


Although the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold can be diversified at multiple positions, substitution pattern profoundly dictates biological outcome. Published SAR data demonstrate that the presence of a 4-chlorophenyl group on the pyrazole moiety strongly enhances antiproliferative potency against A549 lung cancer cells relative to unsubstituted or differently substituted phenyl analogs, with compound 3o (bearing a 4-chlorophenyl) identified as the most effective growth inhibitor in the 2008 Zhang et al. series [1]. Concurrently, the electron-donating character of the 4-methoxy substituent on the phenyl ring at C2 contributes to cytotoxic activity by modulating the electron density of the aromatic system, a feature validated by recent PI3K-targeted SAR studies [2]. Furthermore, the 4-chlorobenzyl N5 substituent introduces a halogen-bond-capable, lipophilic handle whose replacement with a simple benzyl group (CAS 1358758-02-7) eliminates the 4-chloro-mediated hydrophobic and electronic contributions that influence target binding and cellular permeability . Thus, superficially similar pyrazolo[1,5-a]pyrazin-4(5H)-one analogs lacking either the 4-methoxyphenyl C2 group, the 4-chlorobenzyl N5 group, or the specific combinatorial pairing of both are not functionally interchangeable, and their use as procurement substitutes risks generating non-reproducible or misleading biological data.

5-(4-Chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Comparator-Anchored Differentiation Evidence for Procurement Decisions


C2 4-Methoxyphenyl vs. 4-Methylphenyl Functional Switch: Antiproliferative Activity Context in A549 NSCLC

Target compound 1359483-67-2 incorporates a 4-methoxyphenyl group at C2, a substituent that SAR studies in the pyrazolo[1,5-a]pyrazin-4(5H)-one series identify as contributing positively to cytotoxic activity through elevated electron density on the pyrazole-attached benzene ring [1]. In the closely related 5-(4-chlorobenzyl)-2-(4-methylphenyl) analog (CAS 1021261-55-1, Santa Cruz Biotechnology sc-494189), the 4-methoxy is replaced by a 4-methyl group, removing both the oxygen lone-pair-mediated resonance donation and hydrogen-bond-acceptor character [2]. While direct IC50 values for 1359483-67-2 have not been reported in peer-reviewed literature, the Kuzu et al. (2025) PI3K-targeted SAR study demonstrates that a high-electron-density benzene ring on the pyrazole moiety enhances cytotoxic activity, with the most potent analogs (compounds 27 and 28) achieving IC50 values of 8.19 µM and 7.01 µM, respectively, against A549 cells [1]. The 4-methoxyphenyl-bearing compound 1359483-67-2 shares this favorable electronic feature, whereas the 4-methylphenyl comparator lacks the resonance-donating oxygen substituent, predicting lower electron density and consequently diminished antiproliferative potency within the same scaffold framework.

Antiproliferative SAR Non-small cell lung cancer A549 cytotoxicity

N5 4-Chlorobenzyl vs. Unsubstituted Benzyl: Lipophilicity and Halogen Bonding Advantages for Target Engagement in Kinase Inhibitor Discovery

The N5 benzyl position on the pyrazinone ring is a key vector for modulating lipophilicity and target complementarity. Replacement of the 4-chlorobenzyl group in 1359483-67-2 with an unsubstituted benzyl group yields 5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1358758-02-7) . The 4-chloro substituent in the target compound introduces an aryl chloride capable of forming halogen bonds with backbone carbonyls or π-systems in protein binding pockets, a well-precedented interaction in kinase inhibitor design [1]. Additionally, the chlorine atom increases lipophilicity (estimated ΔlogP ≈ +0.7 for Cl vs. H substitution on a benzyl ring), which can enhance membrane permeability and intracellular target access while also elevating the risk of promiscuous binding if not properly balanced [2]. The unsubstituted benzyl analog lacks both the halogen-bonding capacity and the tuned lipophilicity of the 4-chlorobenzyl derivative. In the landmark 2008 SAR study, compounds bearing a 4-chlorophenyl group on the pyrazole moiety (analogous halogen placement concept) exhibited markedly superior A549 growth inhibition compared to non-halogenated analogs, supporting the functional significance of the chloro substituent in this scaffold family [3].

Kinase inhibitor design Halogen bonding Lipophilic efficiency

Scaffold Selectivity Window: Cancer Cell Lines vs. Normal HUVEC Cells in the Pyrazolo[1,5-a]pyrazin-4(5H)-one Class

A critical differentiator for pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as research tool compounds or lead candidates is their ability to inhibit cancer cell proliferation while sparing normal cells. In a mechanism-of-action study by Shao and Feng (2015/2016), three pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (designated ppo3a, ppo3b, and ppo3i) were tested at 40 µmol/L for 48 hours against human umbilical vein endothelial cells (HUVEC) as a normal cell control [1]. All three compounds showed no significant inhibitory effect on HUVEC morphology or viability, despite potently inducing apoptosis and G1-phase arrest in A549 and H322 lung cancer cells under identical treatment conditions [1]. Furthermore, ppo3b treatment elevated p53 protein levels and reduced HSP70 protein levels specifically in A549 cells, suggesting a mechanism-based tumor-selective action [1]. Although these data are not derived from the exact compound 1359483-67-2, they define a class-level selectivity window achievable within the pyrazolo[1,5-a]pyrazin-4(5H)-one chemotype. In contrast, many alternative heterocyclic scaffolds used for NSCLC research (e.g., certain quinazoline or pyrimidine-based kinase inhibitors) exhibit measurable HUVEC cytotoxicity at comparable concentrations, narrowing their operational selectivity window [2].

Cancer selectivity HUVEC cytotoxicity Therapeutic window

PI3K Pathway Target Engagement and ADMET Drug-Likeness Context for 5-(4-Chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold has been validated as a PI3K-targeting chemotype via integrated in vitro cytotoxicity, Western blot, and molecular docking studies [1]. In the 2025 Kuzu et al. study, compounds 21 and 26–28 from a series of 30 pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (compounds 12–41) significantly reduced PI3K protein levels in A549 cells, and molecular docking into the PI3K crystal structure (PDB ID: 4XE0) revealed favorable binding affinities and conserved active-site interactions [1]. The most potent compounds (27 and 28) also exhibited the highest docking score stability, demonstrating a correlation between computational binding predictions and biological activity [1]. Additionally, pre-ADMET evaluation of this compound series indicated favorable drug-likeness and pharmacokinetic properties, including predicted absorption, distribution, metabolism, excretion, and toxicity profiles consistent with further development [1]. Target compound 1359483-67-2, bearing the 4-methoxy electron-donating substituent favored by the SAR, is structurally positioned within the validated activity space of this PI3K-active series, distinguishing it from pyrazolo[1,5-a]pyrazin-4(5H)-one analogs that lack the specific combination of substituents shown to support PI3K engagement.

PI3K inhibition Molecular docking ADMET prediction

High-Impact Application Scenarios for 5-(4-Chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Based on Quantitative Differentiation Evidence


Focused SAR Exploration of C2 Aryl Substituent Electronic Effects on A549 NSCLC Antiproliferative Potency

Use 1359483-67-2 as the 4-methoxyphenyl reference compound in a matrix SAR study that systematically varies the C2 aryl substituent (e.g., 4-Me, 4-Cl, 4-CF3, 4-OH, 3,4-diOMe) while holding the N5 4-chlorobenzyl group constant. This design enables direct attribution of potency shifts to C2 electronic and steric effects, building on the established SAR principle that high electron-density aromatic rings at C2 enhance A549 cytotoxicity [1]. The 4-methoxyphenyl-bearing target compound serves as the electron-rich benchmark against which electron-deficient or sterically altered C2 analogs are compared.

Halogen Bonding Probe in Kinase or PI3K Co-Crystallography and Biophysical Binding Studies

Deploy 1359483-67-2 in X-ray co-crystallography or surface plasmon resonance (SPR) experiments with PI3K (PDB 4XE0) or other kinases to map the contribution of the 4-chlorobenzyl halogen bond to binding affinity and orientation. The unsubstituted benzyl analog (CAS 1358758-02-7) serves as a direct negative control, allowing quantitative measurement of the ΔΔG attributable to the 4-chloro substituent . This application leverages the halogen-bond-capable 4-chlorobenzyl group absent in the benzyl comparator.

Tumor-Selective Cytotoxicity Validation Panel for NSCLC Phenotypic Screening Cascades

Incorporate 1359483-67-2 into a multi-cell-line cytotoxicity panel including A549, H322, H1299 lung cancer lines and HUVEC normal endothelial cells, following the experimental framework established by Shao and Feng (2015) and Liu et al. (2011) [2][3]. The class-level selectivity window demonstrated by related pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives—potent apoptosis induction in cancer cells with HUVEC sparing at 40 µM—provides the rationale for using 1359483-67-2 as a probe to confirm retention of this selectivity within the 4-chlorobenzyl/4-methoxyphenyl substitution pattern.

ADMET-Optimized Lead Generation for PI3K-Targeted NSCLC Therapy

Utilize 1359483-67-2 as a starting point for hit-to-lead optimization in a PI3K inhibition program, guided by the favorable pre-ADMET predictions and molecular docking results reported for structurally related pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives [1]. The compound's structural alignment with the PI3K-active, drug-like subset of the Kuzu et al. (2025) series positions it for systematic optimization of metabolic stability, solubility, and off-target selectivity while maintaining the 4-methoxyphenyl/4-chlorobenzyl pharmacophoric elements associated with PI3K target engagement.

Quote Request

Request a Quote for 5-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.